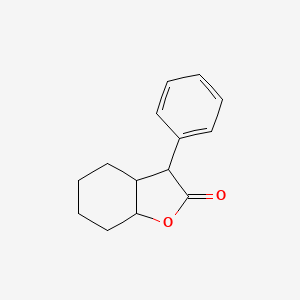

3-Phenylhexahydro-1-benzofuran-2(3h)-one

Description

Structural Significance of the Benzofuranone Core in Organic Synthesis

The benzofuranone core, consisting of a benzene (B151609) ring fused to a furanone ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation is due to its recurring presence in a wide array of natural products and synthetic compounds that exhibit potent biological activities. nih.gov Natural products containing the benzofuran (B130515) ring system are the source of some drugs and clinical drug candidates, making the core structure a vital unit for designing new therapies. nih.gov

Derivatives of benzofuran have been developed for use against numerous diseases, demonstrating antibacterial, antiviral, antifungal, anti-inflammatory, and antitumor properties. researchgate.netnih.gov The versatility of the benzofuranone framework allows chemists to introduce various substituents, which can significantly alter the molecule's physicochemical properties and biological functions. nih.gov The introduction of specific groups at defined positions on the scaffold can lead to new derivatives with unique structural features and enhanced therapeutic potential. nih.gov This inherent adaptability has fueled decades of research into the chemical synthesis of benzofuranone derivatives. oregonstate.edu

Overview of Advanced Synthetic Challenges for Hexahydrobenzofuranone Derivatives

The synthesis of hexahydrobenzofuranone derivatives, such as 3-Phenylhexahydro-1-benzofuran-2(3H)-one, presents considerable challenges for synthetic organic chemists. These challenges primarily revolve around achieving high levels of regioselectivity and stereoselectivity.

Stereoselectivity: The "hexahydro" prefix in the target compound's name indicates that the benzene ring of the parent benzofuran is fully saturated, creating a cyclohexane (B81311) ring. This transformation introduces multiple stereocenters at the ring fusion. Furthermore, the substituent at the 3-position—in this case, a phenyl group—creates an additional critical stereocenter. The precise three-dimensional arrangement of these centers is often crucial for a molecule's biological activity.

Developing synthetic routes that can control the absolute and relative stereochemistry of these centers is a primary goal. Key strategies employed to overcome this challenge include:

Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, to produce an enantioenriched product. nih.govyoutube.com Methods like iridium-catalyzed hydrogen borrowing annulations and intramolecular hydroarylation have been developed to create chiral cyclic structures. nih.govrsc.org

Diastereoselective Reactions: These reactions, such as the Michael addition, can be designed to favor the formation of one diastereomer over others, which is a crucial step in building complex molecules with multiple stereocenters. nih.gov

Catalytic Cascade Reactions: Modern methods often seek to combine multiple transformations into a single, efficient operation. For instance, a palladium(II)-catalyzed C-H activation followed by an intramolecular C-O bond formation can directly yield the benzofuranone core. organic-chemistry.org Enantioselective versions of such reactions represent a significant advancement in the field. organic-chemistry.org

The following table provides an overview of different modern catalytic strategies that can be applied to the synthesis of benzofuranone and related lactone structures.

| Catalyst System | Reaction Type | Substrates | Key Feature |

| Palladium(II) / Chiral Ligand organic-chemistry.org | Intramolecular C-H Activation / Lactonization | Phenylacetic acids | Enables enantioselective C-O bond formation through a Pd(II)/Pd(IV) redox cycle. organic-chemistry.org |

| Triflic Acid (TfOH) organic-chemistry.org | Friedel-Crafts / Lactonization Cascade | Phenols, α-aryl-α-diazoacetates | A metal-free protocol that offers a rapid, one-pot assembly of α-aryl benzofuranones. organic-chemistry.org |

| Iridium / Chiral Phosphine Ligand rsc.org | Intramolecular Hydroarylation | m-Allyloxyphenyl ketones | A carbonyl group directs C-H activation to achieve high enantioselectivity in the synthesis of 3-substituted dihydrobenzofurans. rsc.org |

| Palladium / Phenyl Formate (B1220265) organic-chemistry.org | Hydroesterification | Alkenylphenols | Uses phenyl formate as a carbon monoxide surrogate for lactone synthesis with high regioselectivity. organic-chemistry.org |

Current Research Directions in Substituted Hexahydrobenzofuran-2(3H)-ones

Current research continues to push the boundaries of efficiency and selectivity in the synthesis of substituted hexahydrobenzofuran-2(3H)-ones and related structures. A major trend is the development of novel catalytic systems that can construct these complex molecular architectures from simple, readily available starting materials.

A primary focus is on enantioselective catalysis , which aims to produce a single enantiomer of a chiral molecule. nih.gov This is critically important as the biological effects of two enantiomers can differ dramatically. Research in this area includes the design of new chiral ligands and the application of metals like iridium, rhodium, and palladium to catalyze asymmetric transformations. researchgate.netrsc.org For example, iridium-catalyzed intramolecular hydroarylation has emerged as a powerful method for synthesizing chiral 3-substituted dihydrobenzofurans with high enantioselectivity. rsc.org

Another significant direction is the use of C-H activation . organic-chemistry.org These methods avoid the need to pre-functionalize starting materials (e.g., by adding a halogen), making synthetic routes more atom-economical and efficient. Palladium-catalyzed C-H activation/lactonization is a prominent example of this strategy being used to form the benzofuranone core. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

54491-21-3 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

3-phenyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C14H16O2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-3,6-7,11-13H,4-5,8-9H2 |

InChI Key |

NHZLOUXGQVISND-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(C(=O)O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylhexahydro 1 Benzofuran 2 3h One and Analogues

Established Synthetic Pathways for Benzofuranone Scaffolds

Traditional methods for constructing the benzofuranone core have been adapted to create the saturated hexahydro variant. These established pathways typically involve the formation of the crucial ester linkage of the lactone or the carbon-carbon bonds that define the bicyclic system through reliable and well-understood reactions.

Ring-closing strategies are fundamental to the formation of cyclic molecules, including the lactone ring of the target compound. These methods involve the intramolecular formation of a bond to complete the heterocyclic ring from an acyclic or partially cyclic precursor.

Lactonization is a direct and common method for forming the γ-lactone ring present in the hexahydrobenzofuranone structure. This approach involves the intramolecular esterification of a precursor molecule containing both a hydroxyl group and a carboxylic acid (or its derivative). For the synthesis of 3-phenylhexahydro-1-benzofuran-2(3H)-one, the key precursor would be 2-(2-hydroxycyclohexyl)phenylacetic acid.

The cyclization of such a precursor is typically promoted by acid catalysis, which protonates the carboxylic acid to make it a more reactive electrophile for the intramolecular attack by the hydroxyl group. Alternatively, reagents that activate the carboxylic acid, such as carbodiimides, can be used. While many examples exist for the synthesis of aromatic benzofuranones from 2-(2-hydroxyphenyl)acetic acids, the same principle applies to their saturated analogues. organic-chemistry.orgnih.gov Modern catalytic methods using manganese complexes have also been developed for the lactonization of unactivated C-H bonds, offering a pathway from carboxylic acids to lactones through C-H activation and subsequent functionalization. nih.gov

Beyond direct lactonization, other intramolecular cyclization strategies can be employed to construct the hexahydrobenzofuranone scaffold. These methods often involve forming a C-C or C-O bond to close the five-membered lactone ring.

A notable modern example is the asymmetric intramolecular Stetter reaction, which has been used to synthesize hydrobenzofuranones with high enantioselectivity. scispace.com This reaction involves the dearomatization of phenols to create cyclohexadienyloxyacetaldehydes. These precursors then undergo an N-heterocyclic carbene (NHC)-catalyzed intramolecular cyclization, where the aldehyde adds to the Michael acceptor within the same molecule. This process efficiently creates the fused ring system and can establish up to three contiguous stereocenters with high diastereoselectivity. scispace.com

Table 1: Asymmetric Intramolecular Stetter Reaction for Hexahydrobenzofuranone Synthesis scispace.com

| Entry | Substrate Precursor | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 2,4,6-Trimethylphenol derivative | 2,3a,6-Trimethylhexahydro-1-benzofuran-2-one | 91 | 95 |

| 2 | 2-(Methoxymethyl)-4,6-dimethylphenol derivative | 2-(Methoxymethyl)-3a,6-dimethylhexahydro-1-benzofuran-2-one | 78 | 98 |

| 3 | 2,4,6-Tri-tert-butylphenol derivative | 2,3a,6-Tri-tert-butylhexahydro-1-benzofuran-2-one | 88 | 98 |

Yields and enantiomeric excess (ee) are as reported in the study. Substrates are cyclohexadienyloxyacetaldehydes derived from the corresponding phenols.

Other strategies, such as radical cyclizations of appropriately substituted cyclohexyl derivatives or transition metal-catalyzed C-H activation/C-O bond formation, adapt principles used for aromatic benzofuran (B130515) synthesis to the saturated system. organic-chemistry.orgnih.gov

Condensation reactions that build the carbon skeleton of the target molecule in a convergent manner are also powerful tools. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly effective strategy for forming the six-membered carbocyclic ring with controlled stereochemistry, which can then be elaborated into the final hexahydrobenzofuranone product.

One such approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing an ester group. oregonstate.edu This sequence proceeds through a Diels-Alder cycloaddition, followed by a cascade of eliminations and a final intramolecular lactonization to furnish the benzofuranone core. This method allows for the regioselective preparation of highly substituted benzofuranones. oregonstate.edu The synthesis of the specific 3-phenyl analogue would require a dienophile precursor that leads to the formation of a 2-(cyclohexenyl)phenylacetic acid intermediate, which could then undergo hydrogenation and lactonization. The Diels-Alder reaction is recognized as an atom-economical and "green" process, making it a sustainable choice for complex molecule synthesis. nih.govnih.gov

Ring-Closing Strategies

Modern and Sustainable Synthetic Innovations

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These innovations are centered on the use of advanced catalytic systems to construct complex molecular architectures like hexahydrobenzofuranones.

Catalysis is at the forefront of modern synthetic chemistry, enabling reactions that are otherwise difficult or unselective. For the construction of the hexahydrobenzofuranone scaffold, catalytic strategies offer significant advantages in terms of yield, stereocontrol, and sustainability.

The aforementioned asymmetric intramolecular Stetter reaction is a prime example of organocatalysis, using a chiral N-heterocyclic carbene to induce high levels of enantioselectivity in the formation of the bicyclic lactone. scispace.com This method avoids the use of transition metals and often proceeds under mild conditions.

In condensation-based approaches, Lewis and Brønsted acids are crucial catalysts. In the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, a combination of AlCl₃ (a Lewis acid) and trifluoroacetic acid (TFA, a Brønsted acid) was found to be optimal for promoting the reaction cascade. oregonstate.edu

Table 2: Catalyst Optimization for Benzofuranone Synthesis via Diels-Alder/Lactonization Cascade oregonstate.edu

| Entry | Lewis Acid (10 mol%) | Protic Acid (20 mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | - | - | 120 | 15 |

| 2 | AlCl₃ | - | 120 | 45 |

| 3 | AlCl₃ | TFA | 120 | 62 |

| 4 | AlCl₃ | TFA | 100 | 65 |

Reaction involves unsubstituted 3-hydroxy-2-pyrone and a nitroalkene ester to form the benzofuranone product.

Furthermore, transition metal catalysis plays a significant role in many synthetic routes. Palladium-catalyzed reactions, for instance, are widely used for C-H activation and C-O bond formation to construct benzofuran rings, and these principles can be extended to saturated systems. organic-chemistry.orgnih.gov The development of catalysts based on earth-abundant and less toxic metals is a key goal in sustainable chemistry, aiming to replace catalysts based on precious metals like palladium and rhodium. researchgate.net

Catalytic Strategies in Hexahydrobenzofuranone Construction

Transition Metal-Mediated Cyclizations (e.g., Palladium Catalysis)

Transition metal catalysis, particularly with palladium, offers a powerful tool for the synthesis of benzofuranones and their analogues. These methods often provide high efficiency and functional group tolerance under mild conditions. organic-chemistry.orgnih.gov Palladium-catalyzed reactions have been extensively used for the construction of the benzofuran ring and for the selective functionalization of the pre-formed system. nih.gov

One notable palladium-catalyzed approach involves the Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles. nih.govunicatt.it The choice of the catalytic system, specifically the ligand, is crucial for the success of these reactions. For instance, with nitrogen-based nucleophiles, a Pd2(dba)3/dppf system is effective, while for sulfur, oxygen, and carbon nucleophiles, a [Pd(η3-C3H5)Cl]2/XPhos system demonstrates greater efficiency. nih.govunicatt.it This methodology allows for the regioselective substitution at the benzylic position, providing a versatile route to 2-substituted benzo[b]furans. nih.govunicatt.it

Another palladium-catalyzed strategy is the C–H arylation of benzofurans. The reaction of triarylantimony difluorides with benzofurans in the presence of a palladium catalyst and a copper co-catalyst can produce 2-arylbenzofurans in moderate to high yields. semanticscholar.org This method is influenced by the electronic nature of the substituents on the arylating agent, with electron-donating groups showing superior reactivity. semanticscholar.org

The following table summarizes representative palladium-catalyzed reactions for the synthesis of benzofuran derivatives.

| Catalyst System | Substrates | Product Type | Key Features |

| [Pd(η³-C₃H₅)Cl]₂ / XPhos | Benzofuran-2-ylmethyl acetates, S, O, C-nucleophiles | 2-Substituted benzofurans | High efficiency for S, O, and C-nucleophiles. nih.govunicatt.it |

| Pd₂(dba)₃ / dppf | Benzofuran-2-ylmethyl acetates, N-nucleophiles | 2-(Aminomethyl)benzofurans | Effective for nitrogen-based nucleophiles. nih.govunicatt.it |

| Pd(OAc)₂ / CuCl₂ | Benzofurans, Triarylantimony difluorides | 2-Arylbenzofurans | Regioselective C-H arylation. semanticscholar.org |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative for the construction of complex molecules. While specific examples for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of organocatalysis are applicable to the formation of the lactone ring system.

For instance, N-heterocyclic carbenes (NHCs), generated in situ from thiazolium salts, can catalyze the benzoin reaction, which involves the formation of α-hydroxy ketones. nih.gov This type of catalysis relies on the generation of a nucleophilic acyl anion equivalent, known as the "Breslow intermediate," which can then react with an aldehyde. nih.gov While not a direct synthesis of the target molecule, this illustrates the potential of organocatalysts to facilitate key bond-forming reactions that could be incorporated into a synthetic route towards hexahydrobenzofuranones.

Lewis Acid/Base Catalyzed Reactions

Lewis acid and base catalysis provides another important avenue for the synthesis of benzofuranones. Lewis acids can activate substrates by coordinating to lone pairs of electrons, thereby facilitating cyclization reactions. nih.gov

A one-step method for the synthesis of 2(3H)-benzofuranones involves the intramolecular cyclization of O-methoxyacetylbenzenes in the presence of anhydrous aluminum trichloride (AlCl3) under thermal conditions. The proposed mechanism involves the initial complexation of the Lewis acid with the ether oxygen, followed by intramolecular cyclization and aromatization. The yield of this reaction is dependent on the nature of the substituents on the aromatic ring, with electron-releasing groups generally providing better yields.

Tin(IV) chloride (SnCl4) has also been used as a Lewis acid catalyst for the intramolecular Pummerer reaction of in situ generated 2-thiomethyl-2-chloro-2-phenylacetyl aryl esters to form 3-thiomethylbenzofuran-2-ones. researchgate.net Furthermore, a combination of a Lewis acid (AlCl3) and a protic acid (TFA) has been shown to increase the rate of benzofuranone production from the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu

Lewis base catalysis, on the other hand, involves an electron-pair donor increasing the rate of a reaction by interacting with an acceptor atom. sioc.ac.cnprinceton.edu This can enhance both the nucleophilic and electrophilic character of the reacting species. sioc.ac.cn While direct applications to the target molecule's synthesis are not explicitly detailed in the provided results, the principles of Lewis base catalysis are broadly applicable to lactonization and related cyclization reactions.

The following table summarizes examples of Lewis acid-catalyzed synthesis of benzofuranone derivatives.

| Lewis Acid | Substrates | Product Type | Key Features |

| Anhydrous AlCl₃ | O-Methoxyacetylbenzenes | 2(3H)-Benzofuranones | One-step intramolecular cyclization. |

| SnCl₄ (catalytic) | 2-Thiomethyl-2-chloro-2-phenylacetyl aryl esters | 3-Thiomethylbenzofuran-2-ones | Intramolecular Pummerer reaction. researchgate.net |

| AlCl₃ / TFA | 3-Hydroxy-2-pyrones, Nitroalkenes with ester groups | Benzofuranones | Increased reaction rate with combined acid catalysis. oregonstate.edu |

Green Chemistry Principles Applied to Hexahydrobenzofuranone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of lactones, including hexahydrobenzofuranones.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, offers significant environmental benefits by reducing pollution, lowering costs, and simplifying processes. cmu.edu Many organic reactions have been shown to proceed efficiently in the solid state, sometimes with higher selectivity than in solution due to the ordered arrangement of molecules in a crystal. cmu.edu For example, Michael addition reactions have been successfully carried out in the absence of a solvent, yielding products in high yields. cmu.edu

Aqueous Phase Methodologies

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of synthetic methods that can be performed in water is a key goal of green chemistry.

A notable example is the green oxidation of cyclic ketones to lactones using Oxone (potassium peroxymonosulfate) in an aqueous buffer solution. organic-chemistry.orgacs.org This method allows for the quick and quantitative conversion of cyclic ketones into 5-, 6-, and 7-membered lactones under simple and environmentally friendly conditions, avoiding the formation of hydroxy acids that can lead to lactone hydrolysis. organic-chemistry.orgacs.org

Deep Eutectic Solvent Systems

Deep eutectic solvents (DESs) are emerging as sustainable alternatives to traditional organic solvents. mdpi.comkneopen.com They are typically formed by mixing a hydrogen bond donor with a hydrogen bond acceptor, resulting in a mixture with a significantly lower melting point than its individual components. nih.govnih.gov DESs possess desirable properties such as low toxicity, high biodegradability, low vapor pressure, and high thermal stability. mdpi.comkneopen.com

DESs can act as both the solvent and the catalyst in chemical transformations. mdpi.com For instance, a mixture of choline chloride and urea has been used as a biorenewable DES for the selective conversion of furfural to cyclopentenone derivatives. nih.gov This medium is non-toxic, biodegradable, and can be reused multiple times without a significant loss in reaction yield. nih.gov The synthesis of other DESs, such as those based on monoethanolamine, has also been reported, expanding the range of these green solvents available for various applications. elsevierpure.com

The following table highlights green chemistry approaches applicable to lactone synthesis.

| Green Chemistry Principle | Methodology | Substrates | Product Type | Key Advantages |

| Solvent-Free | Solid-state reaction | Various (e.g., for Michael addition) | Addition products | Reduced pollution, low cost, process simplification. cmu.edu |

| Aqueous Phase | Oxidation with Oxone | Cyclic ketones | Lactones | Use of water as a green solvent, high yields, avoids hydroxy acid formation. organic-chemistry.orgacs.org |

| Deep Eutectic Solvents | Reaction in DES (e.g., Choline chloride:Urea) | Furfural, Amines | Cyclopentenone derivatives | Non-toxic, biodegradable, reusable solvent/catalyst system. nih.gov |

Chemoenzymatic Transformations for Hexahydrobenzofuranone Derivatives

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysts with the practicality of chemical reactions, offers a green and efficient approach to complex molecules. While specific chemoenzymatic routes to this compound are not extensively documented in dedicated studies, the principles of lipase-catalyzed reactions for lactone synthesis are well-established and can be applied to hexahydrobenzofuranone derivatives.

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes widely used in biocatalysis due to their high chemo-, regio-, and enantioselectivity. u-szeged.hu They are particularly effective in non-aqueous media for catalyzing esterification, transesterification, and aminolysis reactions. d-nb.info The synthesis of lactones, which are cyclic esters, falls within the scope of lipase-catalyzed esterification.

The general approach involves the intramolecular cyclization of a suitable hydroxy acid precursor. For hexahydrobenzofuranone derivatives, this would typically be a 2-(1-hydroxycyclohexyl)acetic acid derivative. The enzyme, often in an immobilized form to enhance stability and reusability, would facilitate the ring-closure to form the lactone. Lipases from Candida antarctica (particularly CALB, often immobilized as Novozym 435) are frequently employed for such transformations due to their broad substrate scope and high efficiency under mild, eco-friendly conditions. nih.gov

Key advantages of using a chemoenzymatic approach include:

High Selectivity: Enzymes can distinguish between enantiomers or prochiral centers, enabling the synthesis of enantiomerically pure compounds.

Mild Reaction Conditions: Enzymatic reactions typically proceed at or near room temperature and atmospheric pressure, reducing energy consumption and the formation of byproducts.

Environmental Compatibility: The use of biodegradable enzymes and often greener solvents aligns with the principles of green chemistry.

Future research in this area could focus on designing specific lipase-catalyzed kinetic or dynamic kinetic resolutions of racemic precursors to afford enantiopure hexahydrobenzofuranone derivatives, which are valuable intermediates in pharmaceutical synthesis. mdpi.com

Photochemical Routes to Benzofuranones

Photochemical reactions utilize light energy to induce chemical transformations, often enabling unique reaction pathways that are not accessible through thermal methods. The synthesis of benzofuranones and their derivatives has been successfully achieved through various photochemical strategies.

One notable approach involves the photocyclization of 2-(2-formylphenoxy)acetic acid and its esters. oregonstate.edu Irradiation of these substrates with UV light (e.g., at 365 nm) in a solvent like dimethyl sulfoxide (DMSO) can lead to the formation of benzofuranone derivatives. The reaction proceeds through the photoexcitation of the benzaldehyde carbonyl group, leading to an intramolecular hydrogen radical transfer and subsequent cyclization. oregonstate.edu

Another metal-free photochemical method facilitates the synthesis of 2-substituted benzo[b]furans from 2-chlorophenol derivatives and terminal alkynes. nih.gov This reaction proceeds via an aryl cation intermediate, leading to the tandem formation of an aryl-C and a C-O bond under mild conditions. While this method directly yields benzofurans, modifications to the starting materials or reaction conditions could potentially be adapted to produce benzofuranones.

The development of novel photochemical routes is an active area of research, offering atom-economical and environmentally benign alternatives to traditional synthetic methods.

| Photochemical Method | Starting Materials | Key Features | Product Type |

| Photocyclization | 2-(2-formylphenoxy)acetic acid derivatives | Irradiation at 365 nm in DMSO, proceeds via intramolecular hydrogen transfer | Benzofuranone derivatives oregonstate.edu |

| Tandem Cyclization | 2-Chlorophenol derivatives and terminal alkynes | Metal-free, proceeds via an aryl cation intermediate, mild conditions | 2-Substituted benzo[b]furans nih.gov |

| Naphtho[1,2-b]benzofuran Synthesis | 2,3-Disubstituted benzofurans | Involves photocyclization of a hexatriene system followed by aromatization | Naphtho[1,2-b]benzofuran derivatives organic-chemistry.org |

Cascade and Domino Reaction Sequences

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several cascade strategies have been developed for the synthesis of benzofuran-2(3H)-ones.

A notable example is the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones through a caesium carbonate-promoted Michael addition and lactonization cascade. mdpi.comgoogle.com In this reaction, N-substituted (ortho-hydroxy)aryl glycine esters act as Michael donors, reacting with α,β-unsaturated carbonyl compounds. The reaction proceeds via an initial Michael addition to form a tri-substituted acetic acid ester intermediate, which then undergoes intramolecular lactonization to construct the benzofuran-2(3H)-one skeleton. mdpi.comgoogle.com

Another powerful cascade approach involves a Diels-Alder reaction followed by cyclization. The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can lead to the regioselective formation of substituted benzofuranones. oregonstate.edu This process is believed to proceed through a Diels-Alder cycloaddition, followed by elimination of nitrous acid and a retro-cycloaddition to form a phenol (B47542) intermediate, which then cyclizes to the benzofuranone. oregonstate.edu

Palladium catalysis has also been employed in cascade reactions to synthesize benzofuran derivatives. A sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols provides an efficient route to 2-benzofuran-2-ylacetamides. nih.gov

| Cascade/Domino Reaction | Key Steps | Catalysts/Reagents | Resulting Products |

| Michael Addition-Lactonization | Michael addition of (ortho-hydroxy)aryl glycine esters to α,β-unsaturated carbonyls, followed by intramolecular lactonization. | Caesium carbonate | 3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-ones mdpi.comgoogle.com |

| Diels-Alder Cascade | Diels-Alder reaction of 3-hydroxy-2-pyrones with nitroalkenes, followed by elimination and cyclization. | Lewis acids (e.g., AlCl3), Protic acids (e.g., TFA) | Substituted benzofuranones oregonstate.edu |

| Palladium-Catalyzed Cascade | Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization. | PdI2, PPh3, KI | 2-Benzofuran-2-ylacetamides nih.gov |

Multicomponent Reaction Development

Multicomponent reactions (MCRs), in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants, are highly valued for their ability to rapidly generate molecular complexity from simple starting materials.

An efficient one-pot, three-component synthesis of 2,3-disubstituted benzo[b]furans has been developed utilizing Sonogashira reaction conditions. researchgate.net This method involves the reaction of a 2-iodophenol, a terminal acetylene, and an aryl iodide. The process begins with a Sonogashira coupling of the 2-iodophenol and the terminal alkyne, followed by a cyclization step involving the aryl iodide to yield the 2,3-disubstituted benzo[b]furan. The use of microwave irradiation has been shown to improve yields and reduce reaction times. researchgate.net

Another multicomponent approach involves the heteroannulation of benzoquinones. Reactions involving benzoquinone derivatives and cyclohexanones, catalyzed by acetic acid, can produce benzofuran structures in a one-pot manner.

These multicomponent strategies provide a powerful and convergent approach to the synthesis of diverse libraries of benzofuran derivatives for various applications.

| Multicomponent Reaction | Reactants | Catalyst/Conditions | Product |

| Sonogashira-Based MCR | 2-Iodophenol, Terminal acetylene, Aryl iodide | Sonogashira conditions, Microwave irradiation | 2,3-Disubstituted benzo[b]furans researchgate.net |

| Heteroannulation of Benzoquinones | Benzoquinone derivatives, Cyclohexanones | Acetic acid | Benzofuran structures |

Stereoselective Synthesis of 3 Phenylhexahydro 1 Benzofuran 2 3h One and Chiral Analogues

Enantioselective Synthesis Strategies

The creation of specific enantiomers of 3-phenylhexahydro-1-benzofuran-2(3H)-one relies on methods that can introduce chirality in a controlled manner. Asymmetric catalysis and kinetic resolution are two of the primary approaches employed to achieve high enantiomeric purity.

Asymmetric Catalysis with Chiral Ligands and Organocatalysts

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of benzofuranone structures. This approach utilizes a small amount of a chiral catalyst—either a metal complex with a chiral ligand or a metal-free organocatalyst—to steer the reaction towards the formation of one enantiomer over the other.

One notable strategy involves a dual-metal relay catalysis system for synthesizing benzofuran-3(2H)-ones with quaternary stereocenters. organic-chemistry.org This one-pot cascade reaction combines a rhodium/chiral sulfur-olefin (Rh/SOL)-catalyzed enantioselective 1,2-addition with a subsequent palladium (Pd)-catalyzed intramolecular C-O coupling. organic-chemistry.org This method has proven effective for producing gem-diaryl benzofuran-3(2H)-ones with excellent enantioselectivity, often achieving up to 99% enantiomeric excess (ee). organic-chemistry.org The stereochemical outcome is primarily controlled by the Rh/SOL catalyst. organic-chemistry.org

Another effective method is the tandem Friedel-Crafts/lactonization reaction, which can be catalyzed by a chiral Lewis acid. This reaction provides direct access to 3-hydroxy-3-trifluoromethyl benzofuran-2-ones, which feature a quaternary stereogenic center at the C3 position. researchgate.net This domino sequence has been shown to produce the desired products in high yields (up to 94%) and with outstanding enantioselectivity (>99% ee). researchgate.net Mechanistic studies suggest that interactions between the phenolic hydroxyl group of the starting material and the trifluoropyruvate reactant are key to achieving high enantio- and regioselectivity. researchgate.net

Table 1: Asymmetric Catalysis for Benzofuranone Synthesis

| Strategy | Catalyst System | Substrate Type | Key Feature | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Dual-Metal Relay Catalysis | Rh/Chiral Sulfur-Olefin and Pd/X-Phos | α-Diketones and Arylboronic acids | Forms quaternary gem-diaryl stereocenters | 97–99% | organic-chemistry.org |

| Tandem Friedel-Crafts/Lactonization | Chiral Lewis Acid | Phenols and Trifluoropyruvate | Forms quaternary 3-hydroxy-3-trifluoromethyl stereocenters | >99% | researchgate.net |

Kinetic Resolution Techniques

Kinetic resolution is a method used to separate a racemic mixture of chiral molecules. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.

A dynamic kinetic resolution (DKR) process has been successfully applied to the synthesis of cis-2,3-dihydrobenzofuranols. nih.gov This method involves the asymmetric transfer hydrogenation of benzofuran-3(2H)-ones, which allows for the construction of three stereocenters with high stereoselectivity (up to 99% ee and 98:2 diastereomeric ratio, dr). nih.gov DKR is particularly advantageous because it can theoretically convert an entire racemic starting material into a single desired enantiomer, thus maximizing yield.

Enzymatic kinetic resolution offers a green and highly selective alternative. For instance, the resolution of racemic cis-3-hydroxy-5-methyldihydrofuran-2(3H)-one has been achieved using enzymes, providing access to optically active tetrahydrofuranol cores that are key intermediates for natural product synthesis. researchgate.net Lipases, such as Candida rugosa lipase, are commonly used for this purpose, selectively acylating one enantiomer of an alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

Diastereoselective Control in Hexahydrobenzofuranone Formation

Achieving control over the relative stereochemistry of multiple stereocenters (diastereoselectivity) is critical when synthesizing complex cyclic systems like the hexahydrobenzofuranone core. Iodolactonization and cycloaddition reactions are prominent strategies for establishing this control.

Stereocontrol via Iodolactonization

Iodolactonization is a classic and reliable method for constructing γ-lactones from unsaturated carboxylic acids. The reaction proceeds via an iodonium-ion-induced cyclization, and the stereochemical outcome can often be controlled to produce either cis or trans fused ring systems. This method is particularly useful for synthesizing bicyclic lactones, which are important structural motifs in many natural products and pharmaceuticals. researchgate.net The stereochemistry of the final product is influenced by the geometry of the starting alkene and the reaction conditions, which can be tuned to favor the formation of a specific diastereomer. researchgate.net For example, the iodolactonization of 3-hydroxy-4-alkenoic acids has been reported to yield predominantly the thermodynamically less stable 3,4-cis products. researchgate.net

Diastereoselective Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for constructing six-membered rings, which can form the carbocyclic portion of the hexahydrobenzofuranone skeleton. masterorganicchemistry.comzbaqchem.com The reaction's inherent stereospecificity and predictable regioselectivity make it ideal for controlling the formation of multiple stereocenters simultaneously. nih.gov

A recently developed strategy for synthesizing benzofuranones involves a Diels-Alder reaction between 3-hydroxy-2-pyrones and nitroalkenes. oregonstate.edu This cascade reaction first forms a substituted phenol (B47542) intermediate, which then undergoes an intramolecular cyclization to yield the benzofuranone product. oregonstate.edu This method allows for a high degree of control over the substitution pattern on the aromatic ring. oregonstate.edu The reaction conditions, including the choice of Lewis or protic acid catalysts, can be optimized to maximize the yield of the desired benzofuranone. oregonstate.edu

The generation of highly reactive aryne intermediates, such as 6,7-dehydrobenzofuran (benzofuranyne), followed by trapping with a diene in a Diels-Alder reaction, is another advanced approach. nih.gov This strategy has been used to create complex polycyclic systems with high regioselectivity, which is dictated by the electronic properties of the aryne intermediate. nih.gov

Table 2: Diastereoselective Cycloaddition Strategies

| Reaction Type | Reactants | Key Outcome | Reference |

|---|---|---|---|

| Diels-Alder Cascade | 3-Hydroxy-2-pyrones and Nitroalkenes | Regioselective formation of substituted benzofuranones | oregonstate.edu |

| Diels-Alder Cycloaddition | 6,7-Dehydrobenzofuran (aryne) and 2-Substituted Furans | Highly regioselective synthesis of the benzofuran (B130515) core | nih.gov |

| [2+2] Photocycloaddition | Flavone and 2,3-Dihydrofuran | High diastereo- and regioselectivity for cyclobutane (B1203170) formation | mdpi.com |

Formation and Control of Stereogenic Centers, including Quaternary Carbons

The construction of stereogenic centers, especially all-carbon quaternary centers (a carbon atom bonded to four other carbon atoms), represents a significant challenge in organic synthesis due to steric hindrance. nih.gov

Methodologies for creating quaternary carbons in benzofuranone systems often involve innovative catalytic approaches. The previously mentioned dual-metal relay catalysis is a prime example, enabling the synthesis of gem-diaryl benzofuran-3(2H)-ones, which contain a quaternary center at the C2 position (or C3 in different numbering conventions). organic-chemistry.org Similarly, the tandem Friedel-Crafts/lactonization reaction creates a C3-quaternary center bearing both a hydroxyl and a trifluoromethyl group. researchgate.net

Hydroformylation, a reaction that traditionally avoids the formation of quaternary centers, has been adapted to overcome this limitation. nih.gov By using a catalytic directing group that reversibly binds to both the substrate and the catalyst, the intramolecular nature of the reaction accelerates the process and allows for the formation of quaternary carbons from 1,1-disubstituted olefins with excellent regioselectivity. nih.gov While not directly applied to this compound in the cited literature, this principle demonstrates a powerful strategy for constructing such challenging motifs. nih.gov

Absolute Configuration Determination in Stereoselective Syntheses

The definitive three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical aspect of stereoselective synthesis. For compounds such as this compound and its chiral analogues, determining the absolute configuration of newly synthesized enantiomers is paramount. Several powerful analytical techniques are employed for this purpose, with X-ray crystallography and Vibrational Circular Dichroism (VCD) spectroscopy being among the most definitive and widely used methods.

X-ray Crystallography

Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of chiral molecules. eurjchem.com This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact spatial arrangement of each atom to be determined. The primary prerequisite for this method is the availability of a single, high-quality crystal of the enantiomerically pure compound. phenomenex.com

While a routine diffraction experiment can establish the relative configuration of stereogenic centers, the determination of the absolute configuration is more complex. eurjchem.com It often relies on the phenomenon of anomalous dispersion, which is more pronounced when a "heavy" atom (such as a halogen or a metal) is present in the structure. nih.gov

Although no specific crystallographic data for this compound is publicly available, data from analogous benzofuranone structures illustrate the type of information obtained from such analyses. For instance, the crystallographic data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one provides detailed insights into its crystal system, space group, and unit cell dimensions. researchgate.netvensel.org

Illustrative Crystallographic Data for an Analogous Benzofuranone Derivative

| Parameter | Value |

| Compound | 3-(Propan-2-ylidene)benzofuran-2(3H)-one |

| Formula | C₁₁H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.1869(3) Å, b = 18.0636(10) Å, c = 13.1656(7) Å, β = 96.763(3)° |

| Volume | 1697.28(15) ų |

| Z | 8 |

This table presents data for an analogous compound to illustrate the nature of crystallographic findings. researchgate.netvensel.org

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules, particularly for those that are difficult to crystallize. phenomenex.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. nih.govresearchgate.net The resulting VCD spectrum is unique to a specific enantiomer and is the mirror image of the spectrum of its counterpart. researchgate.net

The determination of absolute configuration using VCD involves comparing the experimentally measured spectrum with a theoretically predicted spectrum generated through quantum mechanical calculations, typically using Density Functional Theory (DFT). phenomenex.comresearchgate.net A good correlation between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the sample. phenomenex.com

The utility of VCD extends to conformationally flexible molecules, making it a versatile tool in drug discovery and natural product synthesis. researchgate.net The analysis can be performed on samples in solution, which is a significant advantage when dealing with oils or amorphous solids. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC)

Prior to the determination of absolute configuration, the separation of the synthesized racemic mixture into its individual enantiomers is often necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for achieving this separation. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. hplc.eunih.gov A wide variety of CSPs are available, including those based on polysaccharides, proteins, and Pirkle-type phases. phenomenex.comnih.gov The choice of the appropriate CSP and mobile phase is crucial for achieving optimal separation. hplc.eu Once separated, the individual enantiomers can be subjected to analysis by techniques like X-ray crystallography or VCD to determine their absolute configuration.

Chemical Reactivity and Derivatization of Hexahydrobenzofuranone Scaffolds

Post-Synthetic Modifications and Functionalization

Once the core hexahydrobenzofuranone scaffold is assembled, its chemical utility can be significantly expanded through post-synthetic modifications. These functionalization reactions target specific sites on the molecule, such as the alpha-carbon to the lactone carbonyl, the cyclohexane (B81311) ring, or appended substituents like the phenyl group in 3-phenylhexahydro-1-benzofuran-2(3H)-one.

Key strategies include the alkylation of the enolate generated from the lactone. Deprotonation of the C3 position, when unsubstituted, or the alpha-carbon on an existing C3-substituent, creates a nucleophile that can react with various electrophiles. This allows for the introduction of new alkyl or acyl groups. Furthermore, the phenyl ring in a compound like this compound is amenable to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional handles for further derivatization, for instance, through cross-coupling reactions.

Ring System Transformations and Annulation Reactions

The hexahydrobenzofuranone scaffold can undergo significant structural changes through ring system transformations, including ring expansions and annulation reactions that build new rings onto the existing framework. These transformations are powerful tools for creating novel and complex heterocyclic systems.

Ring expansion of the lactone ring can lead to medium-sized heterocycles. For example, methodologies involving rearrangements like the Beckmann or Schmidt rearrangements on derived intermediates can be employed to synthesize seven- or eight-membered lactams or lactones. nih.gov Photochemical methods have also been shown to induce ring expansion in related oxygen-containing heterocycles like oxetanes to form tetrahydrofurans, proceeding through a diradical pathway. nih.gov

Annulation reactions represent a versatile strategy to construct new fused or spirocyclic systems. Various cycloaddition strategies have been developed for related dihydrobenzofuran systems which can be conceptually applied here. These include [4+1], [3+2], and [4+2] annulations to build five- or six-membered rings. For instance, organocatalytic [4+1] annulation of related phenolic precursors with brominated reagents can yield complex dihydrobenzofurans. rsc.orgresearchgate.net Similarly, [3+2] annulation reactions are effective for creating spiro-pyrrolidine systems fused to the benzofuranone core. rsc.org

| Annulation Type | Reactants/Catalyst | Product Scaffold | Reference |

|---|---|---|---|

| [4+1] Annulation | o-Hydroxyphenyl-p-QMs + Sulfonium Bromides | trans-2,3-Dihydrobenzofurans | chim.it |

| [4+1] Annulation | 2-(2-Nitrovinyl)phenols + α-Bromoacetophenones / DBU | 2,3-Difunctionalized Dihydrobenzofurans | rsc.org |

| [3+2] Annulation | 3-Alkylidene Benzofuranones + Ketimines / Quinine-Urea Catalyst | Spiro[benzofuran-pyrrolidine]indolinediones | rsc.org |

| [4+2] Annulation | p-QMs + β-Functionalized Ketones / Tf2NH | Xanthenones and Chromenes | chim.it |

Regioselective Chemical Manipulations

Controlling the site of reaction, or regioselectivity, is crucial for the effective synthesis of complex molecules from the hexahydrobenzofuranone scaffold. Key manipulations include selective halogenation and alkylation.

The aromatic ring of this compound is a prime site for regioselective functionalization. Halogenation using N-halosuccinimides (NBS, NCS, NIS) can be directed to specific positions. The use of specialized solvents like hexafluoroisopropanol (HFIP) can enhance the reactivity and regioselectivity of these reagents, often obviating the need for a catalyst. organic-chemistry.orgnih.gov This method allows for the clean and efficient introduction of bromine, chlorine, or iodine atoms, which can then serve as handles for cross-coupling reactions like the Suzuki coupling. organic-chemistry.org Metal-free methods have also been developed for the regioselective halogenation of various heterocycles. nih.gov

Regioselective alkylation can be challenging but is achievable under controlled conditions. For related hydroxy-acetophenone structures, alkylation can be directed to a specific hydroxyl group over another by carefully selecting the base and reaction conditions. nih.govnih.gov For the hexahydrobenzofuranone lactone, regioselective alkylation typically occurs at the alpha-carbon (C3) via its enolate. The stereochemical outcome of this alkylation can often be controlled by the reaction conditions and the stereochemistry of the existing ring fusion.

| Reaction | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Mild conditions, high regioselectivity, catalyst-free | organic-chemistry.org |

| Chlorination | N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol (HFIP) | Efficient for electron-rich arenes | organic-chemistry.org |

| Iodination | N-Iodosuccinimide (NIS) | Hexafluoroisopropanol (HFIP) | High yields for various heterocycles | nih.gov |

| Sequential Halogenation-Suzuki Coupling | NBS, then Suzuki reagents | Hexafluoroisopropanol (HFIP) | One-pot procedure to form biaryls | organic-chemistry.org |

Selective Reduction and Oxidation Reactions

The lactone carbonyl group is a key site for selective reduction reactions. The use of hydride reagents can transform the lactone into a diol or a cyclic ether, depending on the reagent and reaction conditions. For instance, strong reducing agents like lithium aluminum hydride (LiAlH4) will typically open the lactone ring to afford a diol. Milder or more sterically hindered reagents can be used to achieve partial reduction to the lactol (a hemiacetal), which exists in equilibrium with the corresponding open-chain hydroxy aldehyde. The diastereoselectivity of the reduction is an important consideration, as the approach of the hydride reagent can be influenced by the stereochemistry of the existing ring system, including the C3-phenyl substituent.

Oxidation reactions can target various parts of the scaffold. While the saturated cyclohexane ring is relatively robust, the phenyl group can be oxidized under harsh conditions. More synthetically useful are oxidations of intermediates. For example, if the lactone is opened, the resulting primary or secondary alcohols can be selectively oxidized to aldehydes or ketones using a wide array of modern oxidation reagents (e.g., PCC, PDC, Swern, or Dess-Martin oxidation).

| Transformation | Reagent(s) | Functional Group Targeted | Resulting Product Type |

|---|---|---|---|

| Lactone Reduction | Lithium Aluminium Hydride (LiAlH4) | Lactone Carbonyl | Diol (via ring-opening) |

| Lactone Reduction | Diisobutylaluminium Hydride (DIBAL-H) | Lactone Carbonyl | Lactol / Hydroxy-aldehyde |

| Alcohol Oxidation | Pyridinium Chlorochromate (PCC) | Primary/Secondary Alcohol | Aldehyde/Ketone |

| Photooxygenation | O2, light | Benzofuran (B130515) C2=C3 double bond (in related systems) | Ring-opened dicarbonyl compounds |

Derivatization for Synthetic Utility

The derivatization of the this compound scaffold through the reactions described above is paramount for its utility in fields like medicinal chemistry and materials science. Each modification introduces new chemical properties and potential functionalities.

The synthesis of the core itself can be designed to incorporate diversity. Multi-component reactions, for example, can assemble functionalized hexahydro-1-benzofuran derivatives in a single step from simple starting materials. researchgate.net The lactone moiety is a critical functional group, not just as a site for reduction, but also for ring-opening via hydrolysis or aminolysis to generate functionalized cyclohexane derivatives bearing carboxylic acid, ester, or amide functionalities. These derivatives serve as versatile intermediates for further synthesis. For example, the carboxylic acid can be used in peptide couplings or other condensation reactions. The strategic halogenation of the phenyl ring provides a powerful platform for building molecular complexity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of a wide variety of aryl, alkyl, or alkynyl groups.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 3-Phenylhexahydro-1-benzofuran-2(3H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl group and the hexahydrobenzofuranone core. The aromatic protons of the phenyl ring would typically appear in the downfield region, approximately between δ 7.2 and 7.5 ppm, as complex multiplets due to spin-spin coupling.

The protons on the saturated carbocyclic ring and the furanone ring would resonate in the upfield region. The proton at the C3 position, being adjacent to both the phenyl group and the carbonyl group, would likely appear as a multiplet in the range of δ 3.5-4.0 ppm. The protons of the hexahydro portion of the molecule would produce a series of complex multiplets in the δ 1.2-2.5 ppm range. The exact chemical shifts and coupling patterns would be dependent on the stereochemistry of the molecule (cis or trans fusion of the rings).

For a related compound, 7-Phenylbenzofuran-2(3H)-one, the aromatic protons appear in the range of δ 7.20-7.67 ppm, and the methylene (B1212753) protons of the furanone ring show a singlet at δ 3.81 ppm. oregonstate.edu In another analog, 6-Methyl-5-phenylbenzofuran-2(3H)-one, the aromatic protons are observed between δ 7.27-7.42 ppm, and the furanone methylene protons are at δ 3.74 ppm. oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H | 7.2 - 7.5 | m |

| C3-H | 3.5 - 4.0 | m |

| Hexahydro ring H | 1.2 - 2.5 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon (C2) of the lactone is expected to be the most downfield signal, typically appearing around δ 170-180 ppm. The carbons of the phenyl group would resonate in the δ 125-140 ppm region. The carbon atom at C3, substituted with the phenyl group, would likely be found in the δ 40-50 ppm range. The remaining carbons of the hexahydrobenzofuranone skeleton would appear in the upfield region of the spectrum, generally between δ 20-40 ppm.

In the case of 7-Phenylbenzofuran-2(3H)-one, the carbonyl carbon resonates at δ 174.0 ppm, and the aromatic carbons are observed between δ 123.5 and 151.7 ppm. oregonstate.edu For 6-Methyl-5-phenylbenzofuran-2(3H)-one, the carbonyl signal is at δ 174.6 ppm, with aromatic carbons in the δ 120.3-154.0 ppm range. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 180 |

| Phenyl C | 125 - 140 |

| C3 | 40 - 50 |

| Hexahydro ring C | 20 - 40 |

Two-Dimensional NMR Techniques for Structural Connectivity

To definitively establish the structure of this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial.

COSY: This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be instrumental in tracing the proton connectivity within the hexahydro ring system and confirming the coupling between the C3 proton and its neighbors.

HSQC: An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC: The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the ipso-carbon of the phenyl ring. Correlations between the phenyl protons and the C3 carbon, as well as between the C3 proton and the carbonyl carbon, would provide definitive proof of the core structure.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₆O₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which would be consistent with its molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 216. The fragmentation pattern would likely involve the loss of neutral molecules and the formation of stable carbocations. Key fragmentations could include the loss of CO₂ (M - 44), loss of the phenyl group (M - 77), and various cleavages of the hexahydrobenzofuranone ring system. The base peak would correspond to the most stable fragment ion formed. For instance, in related benzofuranones, cleavage of the furanone ring is a common fragmentation pathway. oregonstate.edu

X-ray Crystallography for Precise Structural Geometry and Stereochemistry

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.

Crucially, X-ray crystallography would unambiguously determine the stereochemistry of the molecule, including the relative configuration of the phenyl group at C3 and the stereochemistry of the ring fusion in the hexahydrobenzofuranone core (cis or trans). This level of detail is often difficult to ascertain with certainty from spectroscopic methods alone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone, expected in the region of 1760-1780 cm⁻¹. The C-O stretching vibration of the ester group would likely appear in the 1200-1300 cm⁻¹ range. The presence of the aromatic phenyl group would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the hexahydro ring would be observed just below 3000 cm⁻¹.

For comparison, the IR spectrum of the related 7-Phenylbenzofuran-2(3H)-one shows a strong carbonyl absorption at 1807 cm⁻¹. oregonstate.edu Another similar compound, 6-Methyl-5-phenylbenzofuran-2(3H)-one, exhibits its carbonyl stretch at 1806 cm⁻¹. oregonstate.edu

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Lactone) | 1760 - 1780 | Strong |

| C-O (Ester) | 1200 - 1300 | Strong |

| Aromatic C-H | > 3000 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H | < 3000 | Strong |

Computational Chemistry and Mechanistic Investigations of 3 Phenylhexahydro 1 Benzofuran 2 3h One Reactions

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

The three-dimensional structure of 3-Phenylhexahydro-1-benzofuran-2(3H)-one is not static; the molecule can exist in various conformations due to the flexibility of the hexahydrobenzofuran ring system and the rotation of the phenyl group. DFT studies are instrumental in determining the relative energies of these different conformations, thereby identifying the most stable, or preferred, structures.

The relative energies of different conformers, such as those arising from the cis or trans fusion of the cyclohexane (B81311) and lactone rings, and the equatorial or axial positioning of the phenyl group, can be calculated. These calculations typically involve geometry optimization of various possible stereoisomers, followed by frequency calculations to confirm that they are true minima on the potential energy surface.

Table 1: Hypothetical Relative Energies of this compound Conformers based on DFT Calculations

| Conformer/Isomer | Description | Relative Energy (kcal/mol) |

| 1 | cis-fused, equatorial phenyl | 0.00 |

| 2 | cis-fused, axial phenyl | 2.5 |

| 3 | trans-fused, equatorial phenyl | 1.8 |

| 4 | trans-fused, axial phenyl | 4.2 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this molecule.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. These predictions are a valuable tool for structural elucidation, especially for complex molecules with multiple stereocenters like this compound.

The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These shielding tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been shown to be high, often with a mean absolute error of less than 0.10 ppm for ¹H NMR. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for a Representative Isomer of this compound

| Proton | Predicted Chemical Shift (ppm) |

| H3 (methine) | 4.85 |

| Phenyl (ortho) | 7.35 |

| Phenyl (meta) | 7.28 |

| Phenyl (para) | 7.20 |

| Cyclohexane (various) | 1.20 - 2.50 |

Note: These values are hypothetical and serve as an example of what a theoretical prediction would provide. The actual shifts would depend on the specific isomer and the level of theory used in the calculation.

Mechanistic Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the entire reaction pathway.

For example, the synthesis of benzofuran-2(3H)-ones can proceed through a palladium-catalyzed carbonylation and cyclization of appropriate precursors. researchgate.net A computational study of such a reaction would involve calculating the energies of the reactants, intermediates, transition states, and products. This allows for the determination of activation barriers for each step, providing a detailed understanding of the reaction kinetics and the factors that control the reaction's efficiency.

Similarly, the reactivity of the lactone ring in this compound, for example, in hydrolysis or aminolysis reactions, can be studied computationally. The mechanism of such reactions, including the role of catalysts, can be elucidated by identifying the key transition states for bond breaking and formation.

Computational Analysis of Regioselectivity and Stereoselectivity

Many reactions involving this compound have the potential to yield multiple products, leading to issues of regioselectivity and stereoselectivity. Computational analysis can provide a rationalization for experimentally observed selectivities and can be used to predict the outcome of new reactions.

The regioselective synthesis of substituted benzofuranones is a well-studied area, and computational methods can help to explain why a particular regioisomer is favored. oregonstate.edu For instance, in the cyclization to form the benzofuranone ring, the relative energies of the transition states leading to different regioisomers can be calculated. The pathway with the lower activation energy will be the favored one, thus determining the regiochemical outcome.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational analysis. In the synthesis of γ-butyrolactones, for example, the stereochemistry of the final product can be influenced by the reaction conditions and the nature of the reactants. acs.org A computational study of the reaction mechanism can reveal the origins of this stereoselectivity by examining the energies of the diastereomeric transition states. The energy difference between these transition states will determine the diastereomeric ratio of the products. The stereochemistry of related γ-butyrolactones has been determined using advanced NMR techniques like DPFGSE-NOE, and computational modeling can provide a theoretical basis for these experimental observations. nih.gov

Synthetic Utility and Future Research Prospects of Hexahydrobenzofuranone Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The rigid, bicyclic structure of the hexahydrobenzofuranone core makes it an excellent scaffold for stereocontrolled synthesis. Chemists utilize this framework to introduce multiple stereocenters and functional groups in a predictable manner. The lactone functionality within the scaffold is particularly useful, as it can be opened or modified to create a variety of other structures.

Research has demonstrated that benzofuranone derivatives serve as key intermediates in the synthesis of complex heterocyclic systems. For instance, the benzofuranone nucleus can be elaborated to form spiro-compounds, which are molecules containing two rings connected by a single common atom. An efficient two-step synthetic procedure has been developed to prepare various substituted 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-diones from simple starting materials. nih.gov This highlights the utility of the benzofuranone core in generating intricate, three-dimensional structures. nih.gov

Furthermore, benzofuran (B130515) chalcones can be used to synthesize benzofuran-isoxazole hybrids, demonstrating the role of the benzofuranone moiety as a foundational unit for fusing different heterocyclic rings. researchgate.net The ability to construct such complex molecules underscores the value of hexahydrobenzofuranone derivatives as versatile building blocks. The development of cascade reactions, where multiple chemical bonds are formed in a single sequence, has also been applied to benzofuranone synthesis, allowing for the rapid assembly of complex substitution patterns with high regioselectivity. oregonstate.edu

Table 1: Examples of Complex Structures Synthesized from Benzofuranone Precursors

| Precursor Type | Resulting Complex Structure | Synthetic Significance | Reference |

|---|---|---|---|

| Substituted Benzofuranone | 3H,3'H-spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione | Demonstrates the creation of complex spirocyclic systems from simpler benzofuranone units. | nih.gov |

| Benzofuran Chalcone | 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazole | Shows the fusion of the benzofuran scaffold with other heterocyclic rings like isoxazole. | researchgate.net |

| 3-Hydroxy-2-pyrone and Nitroalkene | Regioselectively Substituted Benzofuran-2(3H)-ones | Highlights the use of cascade reactions to build complex substitution patterns efficiently. | oregonstate.edu |

| Benzoquinone | (E)-5-hydroxy-3-(5-oxofuran-2(5H)-ylidene)benzofuran-2(3H)-one | Illustrates a one-pot heteroannulation reaction to form fused furan-benzofuran systems. | dtu.dk |

Potential for Advanced Materials Chemistry

Beyond their use in constructing discrete molecules, benzofuranone derivatives are recognized as viable synthons for applications in polymer chemistry. researchgate.net The structural rigidity and thermal stability of the benzofuranone core can be imparted to polymers, leading to materials with enhanced properties.

A notable example is the use of Benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride (BBTDA) as a monomer for the synthesis of novel polyimides. researchgate.net These polymers exhibit high thermal stability and are soluble in common organic solvents, which is advantageous for processing. The incorporation of the benzofuran structure results in materials with high glass transition temperatures (Tg), making them suitable for applications requiring robust performance under heat. researchgate.net While the simpler, non-aromatic hexahydrobenzofuranone is used as a fragrance ingredient, the focus for advanced materials is on leveraging the properties of the aromatic benzofuran core for high-performance polymers. researchgate.netnih.gov

Table 2: Properties of Polyimides Derived from Benzofuro[2,3-b]benzofuran Monomer (BBTDA)

| Property | Observation | Significance in Materials Science | Reference |

|---|---|---|---|

| Glass Transition Temp. (Tg) | >296 °C | Indicates high thermal stability, suitable for high-temperature applications. | researchgate.net |

| Degradation Temp. (T5) | >455 °C | Confirms excellent thermal robustness of the polymer backbone. | researchgate.net |

| Solubility | Soluble in solvents like NMP, DMF, DMAc | Facilitates processing and fabrication of films and coatings. | researchgate.net |

| Molecular Weight | High, with inherent viscosities from 1.75 to 2.14 dL/g | High molecular weight is crucial for achieving good mechanical properties in the final material. | researchgate.net |

Innovative Catalytic Applications of Hexahydrobenzofuranone Scaffolds

The synthesis of hexahydrobenzofuranone derivatives often relies on innovative catalytic methods, employing various Lewis and Brønsted acids to control the reaction pathways. oregonstate.edu For example, the synthesis of substituted benzofuranones from 3-hydroxy-2-pyrones has been optimized using catalysts like aluminum chloride (AlCl₃) and trifluoroacetic acid (TFA). oregonstate.edu Similarly, the preparation of benzofuran-2(3H)-one can be achieved using silica (B1680970) gel sulfonic acid as an efficient and recoverable catalyst. google.com

While the synthesis of these scaffolds is well-explored catalytically, the use of the hexahydrobenzofuranone scaffold itself as a catalyst is a less developed area of research. The rigid structure and presence of functional groups (lactone, potential for other substitutions) suggest that these molecules could be developed into novel organocatalysts or ligands for metal-catalyzed reactions. The chiral nature of many hexahydrobenzofuranone derivatives makes them particularly attractive candidates for asymmetric catalysis. Future research may focus on modifying the hexahydrobenzofuranone scaffold to incorporate catalytically active sites, thereby expanding its utility from a building block to a functional tool in chemical synthesis.

Future Directions in Synthetic Methodology Development

Recent advancements include:

One-Pot Heteroannulation: The synthesis of complex benzofuran systems directly from benzoquinones in a one-pot reaction catalyzed by acetic acid has been demonstrated. dtu.dk

Three-Component Reactions: New methods for synthesizing functionalized 2,3,4,5,6,7-hexahydro-1-benzofuran derivatives have been developed using a three-component assembly process. researchgate.net

Green Chemistry Approaches: The use of microwave irradiation to promote reactions offers a green alternative to conventional heating, often leading to shorter reaction times and higher yields in the synthesis of furan-2(3H)-one derivatives. rsc.org

Cascade Reactions: The reaction of 3-hydroxy-2-pyrones with nitroalkenes to create highly substituted benzofuranones is a powerful example of a cascade strategy that allows for programmable and regioselective synthesis. oregonstate.edu

Future research will likely focus on expanding the scope of these methods to a wider range of substrates and developing enantioselective syntheses to access specific stereoisomers of 3-Phenylhexahydro-1-benzofuran-2(3H)-one and related derivatives.

Table 3: Comparison of Modern Synthetic Strategies for Benzofuranone Derivatives

| Methodology | Key Features | Example Catalyst/Condition | Reference |

|---|---|---|---|

| Cascade Reaction | Builds complex substitution patterns with high regioselectivity in a single sequence. | Trifluoroacetic acid (TFA) at 120 °C | oregonstate.edu |

| One-Pot Heteroannulation | Combines multiple reaction steps without isolating intermediates, improving efficiency. | Acetic acid (AcOH) in Phenylmethane, reflux | dtu.dk |

| Three-Component Synthesis | Assembles the final product from three different starting materials in one step. | Pyridinium ylide assistance | researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid and efficient heating, a green chemistry technique. | Microwave irradiation | rsc.org |

Q & A

Q. What are the common synthetic routes for preparing 3-phenylhexahydro-1-benzofuran-2(3H)-one and its derivatives?

A widely used method involves condensation reactions between benzofuranone derivatives and substituted aldehydes under catalytic conditions. For example, in a 250 mL reaction, benzofuranone (16.7 mmol) reacts with 3-methoxybenzaldehyde (20 mmol) in anhydrous ethanol using piperidine as a catalyst at 80°C for 3 hours. The crude product is purified via flash column chromatography (petroleum ether/ethyl acetate = 12:1) . Alternative methods include annelation of cyclohexane to phenyl rings using zinc dust reduction, as seen in structurally similar derivatives .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing a 0.14 × 0.13 × 0.10 mm crystal suitable for Mo Kα radiation (λ = 0.71073 Å).

- Collecting data with a diffractometer (e.g., SuperNova) and refining using SHELXL .

- Validating the model with R-factors (e.g., R₁ = 0.0366, wR₂ = 0.1019) and analyzing bond lengths (e.g., C=O at 1.2018 Å) .

- Visualizing the structure with software like Olex2 or ORTEP-3 .

Key Crystallographic Data (from a related compound):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c | 10.9636, 12.1767, 10.1557 Å |

| β | 116.588° |

| V | 1212.4 ų |

Q. What spectroscopic techniques are critical for characterizing benzofuranone derivatives?

- NMR : Assigns substituent positions via chemical shifts (e.g., methoxy groups at δ ~3.8 ppm).

- FT-IR : Identifies carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and furan ring vibrations .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z = 194.27 for C₁₂H₁₈O₂ derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for benzofuranone derivatives?

Discrepancies in bond angles or thermal parameters may arise from twinning, disorder, or incomplete refinement. Strategies include:

Q. What methodologies optimize the reaction yield of this compound synthesis?

Key variables:

Q. How do substituents on the phenyl ring influence the bioactivity of benzofuranone derivatives?

Substituents like methoxy or hydroxyl groups enhance pharmacological potential by:

- Increasing hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Modulating lipophilicity (LogP), affecting membrane permeability. For example, methoxy groups raise LogP by ~0.5 units .

- Structural analogs show antibacterial and antiplatelet activity in vitro, validated via cell-based assays .

Methodological Considerations

Q. What computational tools predict the reactivity of this compound in novel reactions?

Q. How are high-throughput crystallography pipelines applied to benzofuranone derivatives?

Automated pipelines integrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products